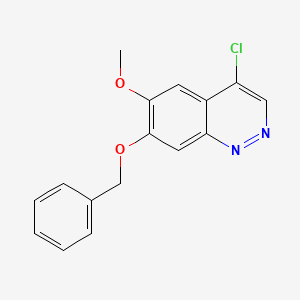

7-Benzyloxy-4-chloro-6-methoxy cinnoline

Beschreibung

Eigenschaften

Molekularformel |

C16H13ClN2O2 |

|---|---|

Molekulargewicht |

300.74 g/mol |

IUPAC-Name |

4-chloro-6-methoxy-7-phenylmethoxycinnoline |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-15-7-12-13(17)9-18-19-14(12)8-16(15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI-Schlüssel |

ZBJBIUWSPOXZDM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=CN=N2)Cl)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (CAS 162364-72-9)

- Structure: Quinazoline core (two nitrogen atoms at positions 1 and 3) vs. cinnoline (nitrogens at positions 1 and 2).

- Synthesis : Synthesized via substitution, nitration, reduction, cyclization, and chlorination, yielding 29.2% over five steps .

- Application : Intermediate for Vandetanib, a tyrosine kinase inhibitor .

6-(Benzyloxy)-4-chloro-7-methoxyquinoline (CAS 516526-43-5)

- Structure: Quinoline core (one nitrogen) with substitutions at positions 4, 6, and 5.

- Properties : Molecular weight 299.75 g/mol, LogP 4.48 (indicative of high lipophilicity) .

- Synthetic Relevance : Used in kinase inhibitor development (e.g., Chroma Therapeutics) .

4-Chloro-6,7-dimethoxyquinazolin-2-amine (CAS 221698-39-1)

- Structure: Additional 2-amino and 7-methoxy groups on quinazoline.

- Functionality: The amino group enables hydrogen bonding, enhancing target binding in drug design .

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one (PubChem CID 10540849)

- Structure : Oxo group at position 4 introduces polarity.

- Applications: Potential intermediate for antimetabolites or protease inhibitors .

Physicochemical and Pharmacological Comparisons

Key Observations :

- Core Heterocycle: Cinnolines and quinazolines exhibit higher nitrogen content than quinolines, affecting electronic properties and binding interactions.

- Substituent Positioning: The 7-benzyloxy group in cinnoline/quinazoline derivatives improves membrane permeability compared to 6-substituted quinolines .

- Lipophilicity: Higher LogP values (e.g., 4.48 for quinoline derivative ) suggest better blood-brain barrier penetration, relevant for CNS-targeted drugs.

Pharmacological Potential

While direct data for 7-benzyloxy-4-chloro-6-methoxy cinnoline is lacking, related compounds suggest:

- Antitumor Activity : Quinazoline derivatives (e.g., Vandetanib) inhibit EGFR and VEGFR kinases .

- Antibacterial Potential: Cinnoline analogs like cinoxacin target DNA gyrase, similar to quinolones .

- Anti-inflammatory Effects: Methoxy and benzyloxy groups may modulate COX-2 inhibition, as seen in isoquinoline derivatives .

Vorbereitungsmethoden

Preparation of Nitro Precursor

The synthesis begins with a substituted nitrobenzene derivative. For example:

-

Starting material : 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone.

-

Enamine formation : Reaction with -dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 100–110°C yields (E)-1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)-3-(dimethylamino)-2-propen-1-one.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 100–110°C |

| Catalyst | None (thermal conditions) |

| Yield | 85–90% |

Reductive Cyclization

The nitro group is reduced to an amine, followed by cyclization to form the cinnoline ring:

-

Reduction : Sodium dithionite () in aqueous ethanol at 50–60°C reduces the nitro group to an amine.

-

Cyclization : Under acidic conditions (e.g., ), the amine undergoes intramolecular cyclization to yield 7-benzyloxy-6-methoxy-1H-cinnolin-4-one.

Key Data :

Chlorination at Position 4

The 4-keto group is replaced with chloro using chlorinating agents:

Example :

7-Benzyloxy-6-methoxy-1H-cinnolin-4-one (10 mmol) is treated with (30 mmol) in . The mixture is stirred under reflux, followed by quenching with ice-water and extraction to isolate 7-benzyloxy-4-chloro-6-methoxy cinnoline.

Alternative Routes and Modifications

Nucleophilic Aromatic Substitution

A pre-formed cinnoline core can undergo functionalization:

-

Benzyloxy introduction : Reaction of 4-chloro-6-methoxy-7-hydroxycinnoline with benzyl bromide in , using as a base.

Conditions :

| Parameter | Value |

|---|---|

| Solvent | |

| Temperature | 60–70°C |

| Reaction Time | 4–6 hours |

| Yield | 75–80% |

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization:

Critical Analysis of Methodologies

Yield Optimization

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 7-Benzyloxy-4-chloro-6-methoxy cinnoline?

- Methodological Answer : Prioritize regioselectivity when introducing substituents (e.g., benzyloxy and methoxy groups). Benzyl bromide is commonly used for benzyloxy group installation via nucleophilic substitution, while methoxy groups may require protection/deprotection strategies to avoid side reactions. Reaction conditions (e.g., temperature, solvent polarity) must balance reactivity and stability, as harsh conditions may lead to decomposition .

- Analytical Validation : Use NMR (1H/13C) to confirm substitution patterns and LC-MS/HPLC (≥95% purity criteria) to assess intermediate purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 7-Benzyloxy-4-chloro-6-methoxy cinnoline?

- Methodological Answer :

- 1H NMR : Resolve aromatic proton splitting patterns to verify substitution positions (e.g., benzyloxy at C7 vs. C6). Coupling constants can differentiate between ortho/meta/para substituents .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly if NMR data are inconclusive .

- LC-MS : Monitor reaction progress and detect trace impurities (e.g., dehalogenated byproducts) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of 7-Benzyloxy-4-chloro-6-methoxy cinnoline?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., halogens, methoxy) to control electrophilic substitution positions. For example, the chloro group at C4 may direct subsequent functionalization .

- Computational Modeling : Pre-screen reaction pathways using DFT calculations to predict favorable substitution sites and transition states .

Q. What strategies mitigate decomposition of 7-Benzyloxy-4-chloro-6-methoxy cinnoline under acidic or oxidative conditions?

- Methodological Answer :

- Stability Profiling : Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of benzyloxy groups) .

- Surface Interactions : Minimize adsorption onto labware (e.g., glass, polymers) by using inert coatings or additives, as surface chemistry can catalyze degradation .

Q. How can computational methods predict the reactivity of 7-Benzyloxy-4-chloro-6-methoxy cinnoline in novel reactions?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate reaction trajectories to identify plausible intermediates and transition states. For example, model the cleavage of the benzyloxy group under reductive conditions .

- Docking Studies : Predict binding affinities for pharmacological applications, though this requires validated structural data (e.g., X-ray or cryo-EM) .

Q. What are the best practices for handling and storing 7-Benzyloxy-4-chloro-6-methoxy cinnoline to ensure long-term stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent oxidation and hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive steps, and avoid contact with reactive metals (e.g., aluminum) that may catalyze decomposition .

Data Contradictions and Resolution

- Evidence Conflict : While reports successful synthesis of a related quinoline derivative using benzyl bromide, notes potential variability in purity (>97% vs. ≥95% in ). Researchers should validate batch-specific purity via orthogonal methods (e.g., NMR + LC-MS) and optimize recrystallization solvents (e.g., EtOAc/hexane) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.